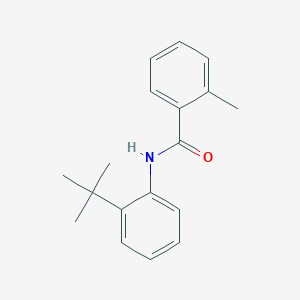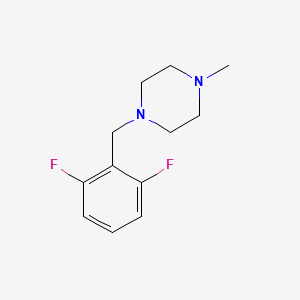
N-(2-furylmethyl)-2-(3-methoxybenzoyl)hydrazinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-furylmethyl)-2-(3-methoxybenzoyl)hydrazinecarbothioamide, also known as FMH, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation.
作用机制
N-(2-furylmethyl)-2-(3-methoxybenzoyl)hydrazinecarbothioamide works by binding to the active site of ALDH enzymes, preventing them from carrying out their normal metabolic functions. This inhibition leads to the accumulation of toxic compounds, ultimately resulting in cell death.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-2-(3-methoxybenzoyl)hydrazinecarbothioamide has been shown to have various biochemical and physiological effects, including the inhibition of ALDH activity, induction of oxidative stress, and activation of apoptosis pathways. These effects make N-(2-furylmethyl)-2-(3-methoxybenzoyl)hydrazinecarbothioamide a promising candidate for further investigation in the field of cancer research.
实验室实验的优点和局限性
One advantage of N-(2-furylmethyl)-2-(3-methoxybenzoyl)hydrazinecarbothioamide is its specificity for ALDH enzymes, which allows for targeted inhibition of these enzymes without affecting other metabolic pathways. However, one limitation of N-(2-furylmethyl)-2-(3-methoxybenzoyl)hydrazinecarbothioamide is its potential toxicity, which must be carefully monitored in laboratory experiments.
未来方向
There are several future directions for research on N-(2-furylmethyl)-2-(3-methoxybenzoyl)hydrazinecarbothioamide, including:
1. Investigation of N-(2-furylmethyl)-2-(3-methoxybenzoyl)hydrazinecarbothioamide’s potential as a therapeutic agent for cancer treatment.
2. Development of new N-(2-furylmethyl)-2-(3-methoxybenzoyl)hydrazinecarbothioamide analogs with improved potency and selectivity.
3. Study of N-(2-furylmethyl)-2-(3-methoxybenzoyl)hydrazinecarbothioamide’s effects on other metabolic pathways and cellular processes.
4. Investigation of N-(2-furylmethyl)-2-(3-methoxybenzoyl)hydrazinecarbothioamide’s potential as a tool for studying the role of ALDH enzymes in disease.
5. Evaluation of the safety and toxicity of N-(2-furylmethyl)-2-(3-methoxybenzoyl)hydrazinecarbothioamide in preclinical and clinical studies.
Conclusion:
In conclusion, N-(2-furylmethyl)-2-(3-methoxybenzoyl)hydrazinecarbothioamide is a promising compound with potential applications in scientific research, particularly in the field of cancer research. Its specificity for ALDH enzymes and its various biochemical and physiological effects make it a promising candidate for further investigation. However, careful monitoring of its potential toxicity is necessary in laboratory experiments. Further research on N-(2-furylmethyl)-2-(3-methoxybenzoyl)hydrazinecarbothioamide’s potential as a therapeutic agent and its effects on other metabolic pathways and cellular processes is needed to fully understand its potential applications.
合成方法
N-(2-furylmethyl)-2-(3-methoxybenzoyl)hydrazinecarbothioamide can be synthesized through a multi-step process involving the reaction of 2-furylacetaldehyde with 3-methoxybenzoylhydrazinecarbothioamide. The resulting compound can then be purified through recrystallization to obtain pure N-(2-furylmethyl)-2-(3-methoxybenzoyl)hydrazinecarbothioamide.
科学研究应用
N-(2-furylmethyl)-2-(3-methoxybenzoyl)hydrazinecarbothioamide has been used in scientific research for its potential as a selective inhibitor of aldehyde dehydrogenase (ALDH) enzymes. ALDHs are a family of enzymes that play a critical role in the metabolism of various compounds, including alcohol and aldehydes. Inhibition of ALDHs has been shown to have potential therapeutic applications in the treatment of cancer and other diseases.
属性
IUPAC Name |
1-(furan-2-ylmethyl)-3-[(3-methoxybenzoyl)amino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-19-11-5-2-4-10(8-11)13(18)16-17-14(21)15-9-12-6-3-7-20-12/h2-8H,9H2,1H3,(H,16,18)(H2,15,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDUQCVSUQQVRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NNC(=S)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(5-nitro-2-furyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5758756.png)
![5-ethyl-N'-[(5-methyl-2-furyl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5758770.png)



![N-(2-fluorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5758803.png)
![1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-2-methyl-1H-indole-3-carbaldehyde](/img/structure/B5758808.png)
![2-({1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}amino)ethanol hydrochloride](/img/structure/B5758813.png)
![3-methyl-4-[(4-methyl-1-piperazinyl)carbonyl]-2-phenylquinoline](/img/structure/B5758827.png)

![5-bromo-2-[(2-ethylbutanoyl)amino]benzoic acid](/img/structure/B5758839.png)
![N-[4-(acetylamino)phenyl]-2,3-dimethoxybenzamide](/img/structure/B5758847.png)